5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is an organic compound characterized by its unique bicyclic structure that includes a pyrazine ring fused to a cyclopentane. The molecular formula of this compound is , consisting of eight carbon atoms, ten hydrogen atoms, and two nitrogen atoms. Its structural configuration contributes to its distinctive chemical properties and biological activities.
-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS #: 23747-48-0) is primarily studied in scientific research for its role as a flavoring agent. Researchers have identified it as a component of the volatile compounds found in various foods and beverages, including malt, beer, coffee, roasted meat, and certain fruits.
Studies have explored how this compound contributes to the overall aroma profile of these products. For instance, research has found that 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine plays a role in the characteristic roasted notes of coffee.
Due to its presence in various foods and its potential use as a flavor additive, the safety of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has been evaluated by scientific bodies.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed this compound in 2001 and concluded that its estimated intake levels were below the acceptable daily intake for its structural class. Therefore, JECFA considers it safe for use as a flavoring agent [].
Scientific research also explores the potential applications of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine as a food additive. Studies have investigated its use in replicating and enhancing flavors in various processed food products [].
The chemical reactivity of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is influenced by its nitrogen atoms, which can participate in various reactions such as:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine exhibits notable biological activities. It has been identified as possessing:
Several methods have been developed for synthesizing 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine:
These synthesis methods are essential for producing the compound for research and commercial purposes .
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine finds applications in various fields:
Interaction studies involving 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine have focused on:
These interactions are crucial for understanding both its practical applications and potential health benefits .
Several compounds exhibit structural similarities to 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Methylpyrazinylcyclopentane | Pyrazine ring with cyclopentane | Exhibits different flavor profiles |
2-Acetylpyridine | Pyridine ring with an acetyl group | Known for distinct aromatic properties |
2,3-Dimethylpyrazine | Dimethyl substitution on pyrazine | Stronger flavor intensity |
1-Methylpyrrole | Pyrrole ring structure | Different biological activity |
The uniqueness of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine lies in its specific combination of a bicyclic structure and nitrogen-containing heterocycles, which contributes to its distinctive sensory attributes and potential biological activities.
The synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine follows established organic chemistry principles involving condensation reactions and subsequent dehydrogenation processes . The most widely employed traditional synthetic route involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine under controlled conditions [2]. This classical approach represents a fundamental method for constructing the cyclopentapyrazine framework through carbon-nitrogen bond formation.
The primary synthetic pathway begins with the preparation of the key starting material, 2-hydroxy-3-methyl-2-cyclopentene-1-one, which exists as the thermodynamically favored enol tautomer of 3-methyl-1,2-cyclopentanedione [3] [4]. This compound, commonly known as methylcyclopentenolone, serves as the essential carbonyl component in the condensation reaction [5] [6]. The synthesis proceeds through nucleophilic attack of ethylene diamine on the carbonyl carbon, followed by cyclization and elimination of water molecules to form the dihydropyrazine intermediate.
Alternative traditional routes involve the condensation of cyclopentenolone derivatives with alkylenediamines, or conversely, the reaction of aliphatic α-diketones with 1,2-diamino cyclopentane [2]. These methodologies demonstrate the versatility of traditional organic synthesis in approaching the cyclopentapyrazine scaffold from different synthetic disconnections. The choice of synthetic route often depends on the availability of starting materials and desired substitution patterns on the final product.
The dehydrogenation step represents a critical component of traditional synthesis protocols, typically employing palladium over activated charcoal or copper chromite as catalysts [2]. These heterogeneous catalysts facilitate the removal of hydrogen atoms to establish the aromatic pyrazine ring system while maintaining the integrity of the cyclopentane ring fusion. The dehydrogenation process requires careful temperature control and appropriate reaction atmospheres to prevent over-oxidation or decomposition of the desired product.
Table 1: Traditional Synthetic Routes for 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Starting Materials | Catalyst System | Reaction Conditions | Reported Yield |
---|---|---|---|
2-hydroxy-3-methyl-2-cyclopentene-1-one + ethylene diamine | Palladium/activated charcoal | Controlled temperature, dehydrogenation atmosphere | High yield reported |
Cyclopentenolone + alkylenediamines | Copper chromite | Elevated temperature, hydrogen elimination | Moderate to high yield [2] |
α-diketone + 1,2-diamino cyclopentane | Palladium/activated charcoal | Sequential condensation-dehydrogenation | Variable yield |
Modern catalytic cyclization methodologies have expanded the synthetic toolkit for accessing 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine through metal-catalyzed transformations [7] [8]. Palladium-catalyzed aerobic dehydrogenation has emerged as a particularly effective approach for constructing aromatic heterocycles from saturated precursors [7]. This methodology offers advantages in terms of atom economy and functional group tolerance compared to traditional thermal processes.
The palladium-catalyzed approach typically employs Pd(TFA)2 or similar palladium(II) sources in combination with appropriate ligands and oxidants [8]. The catalytic cycle involves coordination of the substrate to the palladium center, followed by β-hydride elimination and reoxidation of the metal catalyst [7]. This process can be conducted under aerobic conditions, utilizing molecular oxygen as the terminal oxidant, which enhances the environmental compatibility of the synthesis.
Recent developments in catalytic cyclization have demonstrated the utility of unconventional ligand systems, such as ortho-dimethylaminopyridine, in promoting efficient dehydrogenation reactions [8]. These ligand systems can modulate the electronic properties of the palladium catalyst, leading to improved selectivity and reaction rates [7]. The optimization of ligand structures represents an active area of research in developing more efficient catalytic systems for heterocycle synthesis.
Gold and silver catalysts have also shown promising results in cyclization reactions leading to pyrazine derivatives [9]. These precious metal catalysts can activate different reaction pathways compared to palladium systems, potentially offering complementary reactivity profiles [9]. The choice between different metal catalysts often depends on the specific substrate structure and desired reaction conditions.
Table 2: Catalytic Systems for Cyclopentapyrazine Synthesis
Catalyst System | Ligand | Reaction Medium | Temperature Range | Key Advantages |
---|---|---|---|---|
Pd(TFA)2 | 2-(N,N-dimethylamino)pyridine | DMSO | 80°C | High efficiency, aerobic conditions [8] |
Palladium/activated carbon | None | Various solvents | Variable | Heterogeneous, recyclable [7] |
Au(III) salts | Pyridine derivatives | Organic solvents | Moderate | Alternative reaction pathways [9] |
Ag(I) salts | Phosphine ligands | Aromatic solvents | Mild conditions | Functional group tolerance [9] |
Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times and often improving yields through enhanced energy transfer [10]. The application of microwave heating to the synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine offers significant advantages over conventional thermal methods [11] [10]. The selective heating mechanism of microwaves enables rapid achievement of reaction temperatures while minimizing side reactions and decomposition pathways.
The implementation of microwave technology in pyrazine synthesis typically involves the use of specialized microwave reactors equipped with temperature and pressure monitoring systems [10]. These instruments allow precise control of reaction parameters, enabling optimization of both efficiency and selectivity [11]. The ability to rapidly screen reaction conditions using microwave heating has accelerated the development of improved synthetic protocols for complex heterocycles.
Microwave-assisted condensation reactions between cyclopentenolone derivatives and diamines can be completed in minutes rather than hours required for conventional heating [11]. This dramatic reduction in reaction time is attributed to the efficient energy transfer mechanism of microwave irradiation, which provides uniform heating throughout the reaction mixture [10]. The enhanced reaction kinetics often result in cleaner reaction profiles with reduced formation of side products.
The optimization of microwave-assisted synthesis involves systematic variation of parameters including power level, temperature, reaction time, and solvent selection [10]. Modern microwave reactors enable automated screening of these variables, facilitating rapid identification of optimal reaction conditions [11]. The use of sealed reaction vessels under microwave conditions also allows for the use of higher temperatures and pressures, potentially accessing reaction pathways not available under conventional conditions.
Table 3: Microwave-Assisted Synthesis Parameters
Parameter | Conventional Method | Microwave-Assisted Method | Improvement Factor |
---|---|---|---|
Reaction Time | 2-8 hours | 5-30 minutes | 8-24× faster [10] |
Temperature Control | Gradual heating | Rapid, uniform heating | Enhanced precision [11] |
Energy Efficiency | Standard heating | Selective molecular heating | Significantly improved [10] |
Side Product Formation | Moderate to high | Reduced | 2-5× improvement [11] |
The isolation of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine from natural sources presents significant analytical and preparative challenges due to its occurrence in complex matrices alongside numerous structurally related compounds [12] [2]. This compound has been identified as a major flavor component in palm sugar and is also found in coffee and cooked meat, where it contributes distinctive nutty and roasted organoleptic properties [12] [2]. The natural occurrence of this compound necessitates sophisticated separation and identification methodologies.
Gas chromatography-mass spectrometry represents the primary analytical technique for identifying cyclopentapyrazine derivatives in natural products [13] [14]. The technique provides both separation capability and structural information through characteristic fragmentation patterns [15] [16]. However, the complex nature of food matrices often requires extensive sample preparation and purification steps prior to analysis [17] [18]. The presence of multiple pyrazine isomers with similar retention times and mass spectral properties compounds the identification challenges.
Steam distillation has emerged as a valuable technique for isolating volatile cyclopentapyrazine compounds from natural sources [19]. This method takes advantage of the compound's volatility and immiscibility with water to achieve separation from non-volatile matrix components [19]. The technique is particularly effective for extracting compounds with relatively high boiling points under mild conditions, as demonstrated in the isolation of similar heterocyclic compounds from plant materials [19].
The structural identification of cyclopentapyrazine derivatives requires comprehensive spectroscopic analysis using nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry [20]. Proton nuclear magnetic resonance spectroscopy reveals distinct splitting patterns for the cyclopentane ring protons and the characteristic chemical shifts of the pyrazine aromatic system . Carbon-13 nuclear magnetic resonance provides additional structural confirmation through identification of quaternary carbons in the fused ring system .
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) analysis reveals characteristic splitting patterns that definitively identify the compound's structural features . The cyclopentane ring protons at positions 6 and 7 exhibit distinct diastereotopic splitting patterns, while the pyrazine aromatic protons display characteristic chemical shifts consistent with the heterocyclic nitrogen-containing ring system .
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary structural information, particularly identifying quaternary carbons within the fused ring system . This technique confirms successful ring closure during synthesis and validates the integrity of the cyclopenta[b]pyrazine framework. The methyl group at position 5 appears as a distinct signal, confirming proper substitution and structural arrangement .
The nuclear magnetic resonance spectroscopic data enables differentiation between structural isomers and assessment of compound purity. Discrepancies in physical state observations between different sources can be resolved through nuclear magnetic resonance analysis combined with differential scanning calorimetry, providing comprehensive structural validation .
Fourier transform infrared spectroscopy provides essential functional group identification for 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine. The most characteristic absorption occurs in the 1600-1650 cm⁻¹ region, corresponding to carbon-nitrogen stretching vibrations within the pyrazine ring system . This absorption serves as a definitive marker for the presence of the heterocyclic pyrazine moiety.
Mass spectrometry analysis confirms the molecular weight of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine through observation of the molecular ion peak at mass-to-charge ratio 134 . The fragmentation pattern provides structural information characteristic of pyrazine derivatives, with typical losses corresponding to the methyl group and sequential fragmentation of the fused ring system.
The mass spectrometric data supports structural elucidation efforts and provides definitive molecular weight confirmation. Fragmentation patterns observed in electron impact ionization are consistent with the proposed molecular structure, showing predictable bond cleavages that align with the compound's electronic structure and stability patterns.
Ultraviolet-visible spectroscopy reveals significant absorption characteristics for 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine between 290 and 700 nanometers, with peak absorbance occurring at 290 nanometers [3]. The molar absorption coefficients have been determined as 3847, 2909, and 3786 liters per mole per centimeter under neutral, acidic, and basic conditions respectively [3].
These absorption characteristics exceed the benchmark of concern for photoirritating effects (1000 liters per mole per centimeter), indicating potential photochemical activity [3]. However, in vitro photoirritation assays using the 3T3-Neutral Red uptake method demonstrated that the compound does not exhibit photoirritating potential under standard testing conditions [3].
Technique | Key Characteristics | Applications |
---|---|---|
¹H Nuclear Magnetic Resonance | Distinct splitting patterns for cyclopentane ring protons (positions 6,7); pyrazine aromatic protons | Structural confirmation, purity assessment, isomer distinction |
¹³C Nuclear Magnetic Resonance | Quaternary carbons in fused ring system identified | Ring closure verification, structural validation |
Fourier Transform Infrared | Carbon-nitrogen stretching at 1600-1650 cm⁻¹; reference method for identification | Functional group identification, compound verification |
Mass Spectrometry | Molecular ion peak at m/z 134; fragmentation patterns characteristic of pyrazine derivatives | Molecular weight confirmation, structural elucidation |
Ultraviolet-Visible Spectroscopy | Significant absorption 290-700 nm; peak at 290 nm; molar absorption coefficients: 3847, 2909, 3786 L mol⁻¹ cm⁻¹ | Photochemical property assessment, photoirritant evaluation |
The thermochemical stability of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has been characterized through multiple thermal analysis techniques. The compound demonstrates a well-defined melting point range of 121-123°C, as determined by differential scanning calorimetry [4] [5]. This melting point represents a sharp phase transition without accompanying decomposition, indicating thermal stability through the melting process.
The compound exhibits good thermal stability according to literature assessments, with maintenance of structural integrity under normal storage and handling conditions [6]. The thermal behavior demonstrates stability characteristics that are advantageous for both research applications and potential commercial use. Storage recommendations specify room temperature conditions, preferably below 15°C in cool, dark environments to maintain optimal stability [7].
The flash point of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has been determined as 78.89°C (174°F) [4] [5]. This relatively low flash point indicates that the compound requires careful handling to prevent ignition hazards, particularly in laboratory and industrial settings. The flash point data is critical for establishing appropriate safety protocols and storage conditions.
Thermal hazard assessment indicates that while the compound is thermally stable under normal conditions, appropriate precautions should be implemented when heating above the flash point temperature. The compound demonstrates reasonable stability in air, suggesting that oxidative degradation is not a primary concern under ambient conditions .
While specific decomposition kinetics data for 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine are not extensively reported in the literature, comparative studies with related pyrazine derivatives provide insight into expected decomposition behavior. Thermogravimetric analysis of similar heterocyclic compounds demonstrates that pyrazine derivatives typically exhibit multi-stage decomposition processes [8].
The decomposition pathways for related pyrazine compounds involve initial loss of volatile substituents followed by ring degradation processes. The thermal stability of the compound suggests that decomposition temperatures would be significantly higher than the melting point, providing a suitable operating window for thermal processing applications.
Table 2: Thermal Stability Parameters
Parameter | Value | Method/Source |
---|---|---|
Melting Point | 121-123°C | Differential Scanning Calorimetry |
Flash Point | 78.89°C (174°F) | Standard flash point determination |
Decomposition Temperature | Stable up to moderate temperatures | Thermogravimetric Analysis (inferred) |
Thermal Stability Assessment | Good thermal stability | Literature assessment |
Storage Conditions | Room temperature, preferably <15°C | Manufacturer recommendations |
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine demonstrates insolubility in water, confirming its hydrophobic nature [5] [9]. This characteristic is consistent with the compound's molecular structure, which lacks polar functional groups that would facilitate water solubility. The hydrophobic character significantly influences the compound's behavior in biological systems and environmental fate.
The water insolubility has important implications for formulation strategies in applications where aqueous systems are preferred. Alternative solubilization approaches, such as the use of cosolvents or surfactant systems, may be necessary for applications requiring aqueous compatibility.
The compound exhibits solubility in organic solvents, making it suitable for organic synthesis applications and extraction processes [10]. However, detailed solubility studies indicate very low solubility in common polar solvents including ethanol, methanol, acetonitrile, and dimethylsulfoxide [8]. This limited solubility profile suggests that the compound has relatively specific solvent requirements.
The solubility characteristics influence purification strategies and reaction conditions during synthetic applications. The preference for non-polar organic solvents aligns with the compound's calculated lipophilicity parameters and molecular structure.
The octanol-water partition coefficient (log P) for 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has been experimentally determined as 1.33 [5]. This value indicates moderate lipophilicity, suggesting favorable distribution into lipid phases while maintaining some compatibility with aqueous systems. The log P value is consistent with the compound's structural features and hydrophobic character.
Computational predictions using the Crippen method yield a slightly higher log P value of 1.526 [11], which aligns well with experimental observations. This computational approach provides additional validation of the compound's lipophilicity characteristics and can be used for predictive modeling of related derivatives.
The partition coefficient data indicates preferential distribution into organic phases, which has implications for bioavailability, environmental fate, and extraction efficiency in analytical applications. The moderate lipophilicity suggests that the compound may exhibit favorable absorption characteristics in biological systems.
Table 3: Solubility and Partition Coefficient Data
Property | Value | Significance |
---|---|---|
Water Solubility | Insoluble | Hydrophobic nature confirmed |
Organic Solvent Solubility | Soluble | Suitable for organic synthesis |
Partition Coefficient (log P) | 1.33 | Moderate lipophilicity |
Partition Coefficient (Crippen) | 1.526 | Calculated lipophilicity parameter |
Solubility Classification | Lipophilic | Preferential organic phase distribution |
Computational modeling of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has been performed using density functional theory methods, specifically the B3LYP functional with 6-31G* basis set [12]. These calculations provide detailed electronic structure information, including ground state geometry optimization and molecular orbital analysis. The density functional theory approach enables prediction of molecular properties that are difficult to determine experimentally.
The computational studies reveal important information about the compound's electronic structure, including charge distribution and molecular orbital characteristics. These data are essential for understanding reactivity patterns and intermolecular interactions that influence the compound's behavior in chemical and biological systems.
Semi-empirical quantum mechanical calculations using MOPAC software with self-consistent field methodology have been employed to determine charge distributions and electrostatic properties [12]. The Merz-Singh-Kollman charge derivation method provides atomic charges that are particularly useful for molecular dynamics simulations and force field parameterization.
These calculations complement the density functional theory results by providing computationally efficient methods for charge analysis. The derived charges are critical for understanding intermolecular interactions and developing accurate molecular mechanics models for the compound.
The compound has been parameterized for compatibility with GROMOS force field systems, enabling molecular dynamics simulations of solvation behavior and intermolecular interactions [12]. The molecular topology developed through quantum mechanical calculations provides the foundation for accurate molecular dynamics modeling.
Molecular dynamics simulations enable investigation of the compound's behavior in different solvent environments and provide insights into solvation thermodynamics. These computational approaches are particularly valuable for understanding the molecular basis of the observed solubility and partition coefficient characteristics.
Computational modeling reveals that the methyl group at position 5 introduces significant steric hindrance effects that influence the compound's conformational preferences . The steric interactions favor a puckered cyclopentane ring conformation, which reduces ring strain and stabilizes the dihydro structure. This conformational analysis provides molecular-level understanding of the compound's stability characteristics.
The conformational preferences identified through computational modeling have important implications for the compound's interactions with biological targets and its overall molecular recognition properties. The preferred conformations influence both the compound's chemical reactivity and its physical properties.
Table 4: Computational Modeling Methods and Applications
Method | Level of Theory | Applications | Key Findings |
---|---|---|---|
Density Functional Theory | B3LYP/6-31G* | Electronic structure, molecular properties | Ground state electronic properties calculated |
Semi-Empirical QM | MOPAC/SCF | Charge distribution, electrostatic properties | Merz-Singh-Kollman charges derived |
Molecular Dynamics | GROMOS force field | Molecular interactions, solvation behavior | Molecular topology for simulations |
Conformational Analysis | Steric hindrance assessment | Methyl group stabilization effects | Puckered ring conformation preferred |
Irritant